molecular formula C12H21N3O B2932570 3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200967-06-0

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2932570
CAS RN: 2200967-06-0
M. Wt: 223.32
InChI Key: VGJJMONYOSIBHI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The tert-butyl, cyclobutylmethyl, and methyl groups are substituents on the triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-tert-butyl-1-methyl-1H-pyrazol-5-amine have been synthesized through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Triazoles, for example, are known to participate in various reactions such as cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, tert-butyl alcohol, a potential component of the compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Medicinal Chemistry: Antimalarial Activity

The introduction of a tert-butyl group into heterocyclic compounds like 1H-1,2,4-triazol-5-one has been shown to enhance biological activity. Specifically, compounds with a similar structure have been reported to possess potent antimalarial properties . The lipophilicity conferred by the tert-butyl group aids in the passage through cell walls, which is crucial for antimalarial agents to be effective.

Organic Synthesis: Structural Novelty

In organic synthesis, the tert-butyl group’s introduction into the 1,2,4-triazolone framework can lead to structurally novel compounds. These new structures are valuable in the development of new drugs and contribute to the diversity needed in combinatorial chemistry for efficient drug discovery .

Pharmacology: Antidepressant and Antileishmanial Effects

Compounds containing the 1H-1,2,4-triazolone moiety have also been associated with antidepressant and antileishmanial activities. The structural modification by adding a tert-butyl group could potentially enhance these effects, making it a significant area of study in pharmacology .

DNA Intercalation: Antiviral and Cytotoxic Activity

Indoloquinoxaline derivatives, which are structurally related to 1,2,4-triazolones, are known as DNA intercalating agents. They exhibit antiviral and cytotoxic activities, which are essential in cancer therapy and the treatment of viral infections. The tert-butyl group could modify the intercalation process, leading to improved efficacy .

Lipophilicity Enhancement: Drug Absorption

The addition of a tert-butyl group to organic molecules increases their lipophilicity. This property is vital for drug absorption as it facilitates the passage of the drug through lipid-rich cell membranes. Enhancing lipophilicity can improve the bioavailability of pharmaceutical compounds .

Material Science: Heterocyclic Templates

Heterocyclic compounds like 1,2,4-triazolones serve as templates for creating materials with unique properties. The tert-butyl group can influence the electronic and steric properties of these materials, leading to potential applications in material science, such as the development of new polymers or coatings .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, many triazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, laboratory chemicals should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields such as medicinal chemistry, given the biological activity exhibited by many triazole derivatives .

properties

IUPAC Name

5-tert-butyl-2-(cyclobutylmethyl)-4-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-13-15(11(16)14(10)4)8-9-6-5-7-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJJMONYOSIBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)N1C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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